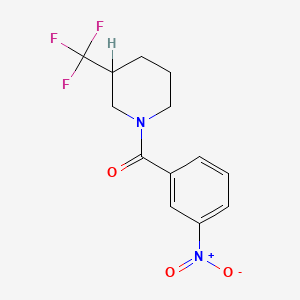

(3S,4R)-3-Methoxy-4-methyl-piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,4R)-3-Methoxy-4-methyl-piperidine” is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . There is also a hydrochloride variant of this compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 .

Physical And Chemical Properties Analysis

“(3S,4R)-3-Methoxy-4-methyl-piperidine” has a molecular weight of 129.2 . The hydrochloride variant of this compound has a molecular weight of 165.66 . More detailed physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, contributing to materials science and corrosion engineering. Quantum chemical calculations and molecular dynamics simulations reveal their potential in protecting metal surfaces against corrosion, with studies focusing on their binding energies and adsorption behaviors on different iron surfaces (Kaya et al., 2016).

Synthetic Applications in Chemistry

Piperidine frameworks, including derivatives of "(3S,4R)-3-Methoxy-4-methyl-piperidine," have been utilized as intermediates in the synthesis of natural products and compounds with pharmacological interest. Their reactivity and modifications enable the creation of diverse molecules for various applications, from antiepileptic agents to herbicides (Ibenmoussa et al., 1998).

Applications in Palladium-catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, similar in structure to "(3S,4R)-3-Methoxy-4-methyl-piperidine," serve as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These processes are crucial in organic synthesis, enabling the efficient formation of carboxamides and ketocarboxamides from iodobenzene and iodoalkenes under mild conditions (Takács et al., 2014).

Electrochemical Oxidation Studies

Research on the electrochemical oxidation of piperidin-4-ones in the presence of sodium halide-base systems highlights the potential of piperidine derivatives in synthetic organic chemistry. These studies provide insights into the formation of α-hydroxyketals and the Favorskii rearrangement, expanding the toolkit for chemical synthesis (Elinson et al., 2006).

properties

IUPAC Name |

(3S,4R)-3-methoxy-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKJJJAWSBSAH-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-3-Methoxy-4-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)

![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)

![N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea](/img/structure/B2919518.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)